![molecular formula C8H10N2 B12861097 4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)
4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring The presence of a methyl group at the 4-position of the pyrrole ring distinguishes it from other pyrrolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylpyrrole with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine in solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of substituted pyrrolopyridine derivatives with potential biological activity.
Scientific Research Applications
4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another pyrrolopyridine derivative with potential antileishmanial activity.
Pyrrolopyrazine derivatives: Compounds containing pyrrole and pyrazine rings, exhibiting various biological activities such as antimicrobial and antitumor properties.
Uniqueness
4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H10N2/c1-6-7-2-4-10-8(7)3-5-9-6/h3,5,10H,2,4H2,1H3 |
InChI Key |
MNRRDQTUJKUHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1CCN2 |
Origin of Product |
United States |
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